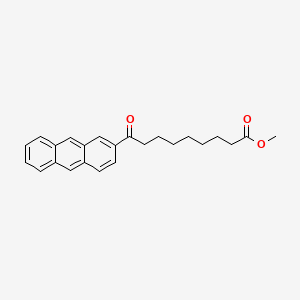
Methyl-8-(2-anthroyl)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-8-(2-anthroyl)octanoate is a bioactive chemical.
Scientific Research Applications
Key Properties
- Molecular Formula : C24H26O3
- Fluorescence Emission : Shifts from 404 nm in n-hexane to 492 nm in methanol, with further shifts in polar protic solvents such as water .
- Quantum Yield : Increases significantly from 1 in non-polar solvents to 27 in water .
Biological Research
Methyl-8-(2-anthroyl)octanoate is primarily utilized as a fluorescent probe for studying biological membranes. Its ability to provide insights into microenvironmental polarity makes it valuable for:
- Investigating Membrane Dynamics : The compound can be incorporated into phospholipid bilayers, allowing researchers to study the effects of various conditions on membrane fluidity and organization .
- Analyzing Drug Interactions : The solvatochromic nature helps in understanding how drugs interact with lipid membranes and their potential effects on cellular processes.
Material Science
In material science, this compound serves as:
- A Fluorescent Marker : Its unique fluorescence properties are exploited in the development of new materials that require specific optical characteristics.
- Solvatochromic Sensors : The compound can be used to create sensors that detect changes in solvent polarity, which is useful for monitoring chemical reactions or environmental changes.
Environmental Studies
The compound's solvatochromic properties also lend themselves to environmental applications:
- Pollution Monitoring : this compound can be employed to assess the polarity of pollutants in various environments, aiding in the detection and quantification of harmful substances.
- Studying Solvent Effects on Biological Systems : Understanding how different solvents affect biological processes can help in evaluating ecological impacts.
Case Study 1: Fluorescence Properties in Biological Membranes
In a study published in Chemistry and Physics of Lipids, researchers examined the fluorescence properties of this compound when incorporated into phospholipid membranes. They found that variations in solvent polarity significantly affected the emission spectra, providing insights into membrane dynamics under different physiological conditions .
Case Study 2: Development of Solvatochromic Sensors
A research team developed a sensor using this compound to monitor changes in solvent polarity during chemical reactions. The sensor demonstrated high sensitivity and specificity, making it a promising tool for real-time monitoring of chemical processes .
Properties
CAS No. |
86549-01-1 |
|---|---|
Molecular Formula |
C24H26O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
methyl 9-anthracen-2-yl-9-oxononanoate |
InChI |
InChI=1S/C24H26O3/c1-27-24(26)12-6-4-2-3-5-11-23(25)21-14-13-20-15-18-9-7-8-10-19(18)16-22(20)17-21/h7-10,13-17H,2-6,11-12H2,1H3 |
InChI Key |
FWIDJHQXFRDZQO-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCCCCCC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Canonical SMILES |
COC(=O)CCCCCCCC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Appearance |
Solid powder |
Key on ui other cas no. |
86549-01-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
M-8-AO methyl-8-(2-anthroyl)octanoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















